N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride
Description
This compound is a benzothiazole-derived acetamide featuring a 7-chloro-4-methyl-substituted benzothiazole core, a morpholinoethyl group, and a 2,5-dioxopyrrolidin-1-yl moiety. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability. Benzothiazole derivatives are known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O4S.ClH/c1-13-2-3-14(21)19-18(13)22-20(30-19)24(7-6-23-8-10-29-11-9-23)17(28)12-25-15(26)4-5-16(25)27;/h2-3H,4-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEUBCOBQAKARO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCN3CCOCC3)C(=O)CN4C(=O)CCC4=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its unique structural features, which include:
- Benzothiazole moiety : Known for its biological activity.
- Pyrrolidine and morpholine groups : These may enhance solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C16H19ClN4O2S |
| Molecular Weight | 364.86 g/mol |
| CAS Number | 1105188-40-6 |
Synthesis
The synthesis of this compound involves multiple steps:
- Formation of the benzothiazole core through cyclization reactions.
- Amidation with pyrrolidine derivatives.
- Final modifications to introduce morpholine and acetamide functionalities.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : Compounds derived from benzothiazole have shown cytotoxic effects against various cancer cell lines such as Hep3B and HeLa. A study reported that certain derivatives induced cell cycle arrest in the G2/M phase, comparable to known chemotherapeutics like Doxorubicin .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in cancer progression:
- Mechanism of Action : It is hypothesized that the compound interacts with enzyme active sites, potentially inhibiting pathways critical for tumor growth and survival .
Antimicrobial Activity
In addition to anticancer properties, this compound may exhibit antimicrobial effects:
- In Vitro Studies : Similar benzothiazole derivatives have demonstrated activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
Case Studies
Several studies have evaluated the biological properties of related compounds:
- Benzothiazole Derivatives : A study focused on benzothiazole derivatives showed promising results in reducing tumor markers in Hep3B cells, indicating their potential as anticancer agents .
- Antioxidant Activity : Research has also highlighted the antioxidant properties of related compounds, which could contribute to their therapeutic effects by mitigating oxidative stress in cancer cells .
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity
- Compounds containing the benzothiazole scaffold have been extensively studied for their anticancer properties. For instance, derivatives similar to this compound have shown promising activity against various cancer cell lines, including breast and colon cancer cells. Specific studies indicate that certain benzothiazole derivatives exhibit IC50 values in the nanomolar range against human breast cancer cells (IC50 = 1.2 nm) and colon cancer cells (IC50 = 4.3 nm) .
-
Antimicrobial Properties
- Benzothiazole derivatives are also recognized for their antimicrobial activities. Research indicates that compounds with similar structures can inhibit bacterial growth and show efficacy against various pathogens . This suggests potential applications in developing new antibiotics or antimicrobial agents.
- Antidiabetic Effects
- Neuroprotective Effects
Pharmacological Insights
The pharmacological profile of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride indicates a broad spectrum of activity across various preclinical models. The compound has been tested for its efficacy in seizure models and shows promise as an anticonvulsant agent .
Case Studies
Several case studies highlight the effectiveness of benzothiazole derivatives in clinical and preclinical settings:
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
Key Analogues:
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate (): Core structure: Benzothiazole with 4-chloro substitution. Acetamide substituents: 3-methylphenyl group. Key differences: The target compound has 7-chloro-4-methyl substitution on benzothiazole, a morpholinoethyl group, and a dioxopyrrolidine ring. Implications: The 7-chloro position may enhance steric or electronic interactions with target proteins compared to 4-chloro derivatives.
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide hydrochloride ():
- Core structure : Benzothiazole with 6-chloro-4-methyl substitution.
- Acetamide substituents : Naphthalen-1-yl group.
- Key differences : The target compound substitutes 7-chloro (vs. 6-chloro) and replaces naphthyl with dioxopyrrolidine.
- Implications : Chloro positioning affects binding specificity; 7-chloro may optimize interactions with bacterial enzymes (e.g., penicillin-binding proteins). The dioxopyrrolidine’s electron-deficient ring could enhance metabolic stability compared to naphthyl .
Physicochemical Properties
Structure-Activity Relationship (SAR) Insights
- Chloro Position : 7-chloro substitution may enhance target affinity over 4- or 6-chloro analogues due to optimized steric alignment.
- Morpholinoethyl Group: Improves solubility and may facilitate blood-brain barrier penetration, expanding therapeutic applications.
- Dioxopyrrolidine vs. Naphthyl : The former’s polar groups enhance solubility and metabolic stability, while the latter’s hydrophobicity may favor membrane partitioning .
Preparation Methods
Cyclization of 2-Aminothiophenol Derivatives
The reaction of 4-methyl-2-aminothiophenol with chloroacetyl chloride in the presence of pyridine or triethylamine induces cyclization to form the benzothiazole ring. This method typically achieves yields of 65–75% under reflux conditions (80–90°C, 6–8 hours).
Mechanism :
$$
\text{4-Methyl-2-aminothiophenol} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Base}} \text{7-Chloro-4-methyl-1,3-benzothiazole} + \text{HCl}
$$
Alternative Route Using Carbon Disulfide
A less common approach involves treating 4-chloro-2-aminothiophenol with carbon disulfide (CS$$_2$$) and bromine in glacial acetic acid, followed by oxidation. This method is less efficient (yields: 50–60%) but avoids harsh acylating agents.
Functionalization of the Benzothiazole Amine
The 2-amino group on the benzothiazole core is functionalized to introduce the acetamide moiety.
Amidation with 2-(2,5-Dioxopyrrolidin-1-yl)acetic Acid
The amine reacts with 2-(2,5-dioxopyrrolidin-1-yl)acetic acid using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). Triethylamine or DMAP (4-dimethylaminopyridine) is added to scavenge HCl.
Typical Conditions :
- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
- Temperature: 0°C → room temperature, 12–24 hours
- Yield: 70–85%
Side Reactions :
- Overcoupling to form bis-amide byproducts (mitigated by stoichiometric control).
- Epimerization at the α-carbon (minimized using EDCI/HOBt).
N-Alkylation with Morpholinoethyl Group
The secondary acetamide nitrogen undergoes alkylation with 2-(morpholin-4-yl)ethyl bromide or analogous electrophiles.
Alkylation Protocol
A mixture of the acetamide intermediate, 2-(morpholin-4-yl)ethyl bromide (1.2 equiv), and potassium carbonate (K$$2$$CO$$3$$) in acetonitrile is refluxed for 8–12 hours.
Optimization Data :
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| K$$2$$CO$$3$$ | Acetonitrile | Reflux | 78 |
| NaH | THF | 0°C → RT | 65 |
| DBU | DMF | 80°C | 72 |
Mechanistic Insight :
The reaction proceeds via an S$$_N$$2 mechanism, with the base deprotonating the acetamide nitrogen to enhance nucleophilicity.
Hydrochloride Salt Formation
The tertiary amine in the morpholinoethyl group is protonated using HCl gas or concentrated hydrochloric acid in a polar solvent (e.g., ethanol or ethyl acetate).
Procedure :
- The free base is dissolved in anhydrous ethanol.
- HCl gas is bubbled through the solution until pH ≈ 2.
- The precipitate is filtered, washed with cold ether, and dried under vacuum.
Purity Enhancement :
Recrystallization from ethanol/water (9:1) improves purity to >98% (HPLC).
Comparative Analysis of Synthetic Routes
Yield Optimization
The overall yield for the four-step sequence ranges from 35–45%. The amidation step (Step 2) is the most critical, influencing downstream efficiency.
Key Challenges :
- Steric hindrance during N-alkylation (Step 3) reduces reactivity.
- Acid-sensitive dioxopyrrolidinyl group requires careful pH control during salt formation (Step 4).
Scalability and Industrial Feasibility
Continuous flow reactors improve reproducibility in benzothiazole cyclization (Step 1), while microwave-assisted synthesis reduces reaction times in amidation (Step 2).
Characterization and Quality Control
Critical Analytical Data :
| Parameter | Method | Result |
|---|---|---|
| Molecular Weight | HRMS | 521.95 g/mol (calc. for C$${21}$$H$${24}$$ClN$$4$$O$$4$$S) |
| Melting Point | DSC | 192–194°C (decomposes) |
| Purity | HPLC | ≥98% (UV detection at 254 nm) |
$$^1$$H NMR (400 MHz, DMSO-d$$_6$$) :
- δ 8.21 (s, 1H, benzothiazole-H)
- δ 4.12–4.09 (m, 4H, morpholine-OCH$$_2$$)
- δ 2.89 (t, 2H, N-CH$$2$$-CH$$2$$-morpholine)
Q & A
Q. What are the critical steps in synthesizing this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions:
- Amide coupling : Reacting the benzothiazol-2-amine derivative with activated carboxylic acids (e.g., using carbodiimides like EDC·HCl in dichloromethane or ethanol) .
- Substitution reactions : Introducing morpholine or pyrrolidine-dione moieties via nucleophilic substitutions under controlled temperatures (e.g., 0–25°C) .
- Salt formation : Converting the free base to hydrochloride using HCl in polar solvents . Characterization : Intermediates are validated via H/C NMR (confirming proton environments and carbon frameworks) and LC-MS (verifying molecular weight and purity) .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- NMR spectroscopy : Resolves substituent positions (e.g., distinguishing chloro and methyl groups on the benzothiazole ring) .
- X-ray crystallography : Determines crystal packing and hydrogen-bonding networks (e.g., O–H⋯N interactions in hydrated forms) .
- HPLC : Quantifies purity (>95% typically required for biological assays) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Design of Experiments (DoE) : Use statistical models (e.g., response surface methodology) to test variables like solvent polarity (dichloromethane vs. DMF), temperature (25–80°C), and catalyst loading .
- Flow chemistry : Continuous-flow systems enhance reproducibility in coupling steps by maintaining precise stoichiometry and reducing side reactions .
- In-line monitoring : Techniques like FTIR or Raman spectroscopy track reaction progress in real time .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response profiling : Compare IC values under standardized assays (e.g., ATP-based viability tests for anticancer activity) to rule out cytotoxicity thresholds .
- Structural analogs : Benchmark against related compounds (e.g., fluorinated benzothiazoles with known antimicrobial activity) to identify substituent-dependent trends .
- Computational docking : Map binding affinities to target proteins (e.g., kinase domains) using molecular dynamics simulations to explain potency variations .
Q. How do functional groups influence the compound’s reactivity and stability?
- Morpholine ethyl group : Enhances solubility in aqueous buffers via hydrogen bonding but may reduce membrane permeability .
- 2,5-Dioxopyrrolidin-1-yl : Acts as a leaving group in nucleophilic substitutions but requires anhydrous conditions to prevent hydrolysis .
- Benzothiazole core : Participates in π-π stacking with aromatic residues in enzyme active sites, critical for inhibitory activity .
Methodological Guidance
Q. What protocols ensure reproducibility in biological assays?
- Cell line validation : Use STR profiling to confirm genetic stability in cancer models (e.g., MCF-7 or HeLa) .
- Solvent controls : Test DMSO concentrations (<0.1% v/v) to exclude vehicle-induced artifacts .
- Positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate assay sensitivity .
Q. How can computational tools aid in mechanistic studies?
- DFT calculations : Predict redox potentials of the dioxopyrrolidine group to assess metabolic stability .
- Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond acceptors from morpholine) for target engagement .
- ADMET profiling : Use QSAR models to optimize logP (<5) and polar surface area (>60 Ų) for improved pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
